N-[3-Oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetamide
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Overview
Description
N-[3-Oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetamide is a complex organic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetamide typically involves the reaction of N-(4-methoxyphenyl)-2-chloroacetamide with (E)-3-(4-hydroxyphenyl)-1-phenyl-prop-2-en-1-one. This reaction is carried out under controlled conditions, including the use of specific solvents and catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of industrial-grade solvents, catalysts, and reaction vessels designed to handle large volumes of reactants.
Chemical Reactions Analysis
Types of Reactions
N-[3-Oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-[3-Oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-Oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[3-Oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetamide include:
- N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide
- Phenoxy acetamide derivatives such as chalcone, indole, and quinoline derivatives .
Uniqueness
What sets this compound apart from similar compounds is its unique benzoxazine ring structure fused with an acetamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1007649-71-9 |
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Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
N-(3-oxo-4-prop-2-enyl-1,4-benzoxazin-6-yl)acetamide |
InChI |
InChI=1S/C13H14N2O3/c1-3-6-15-11-7-10(14-9(2)16)4-5-12(11)18-8-13(15)17/h3-5,7H,1,6,8H2,2H3,(H,14,16) |
InChI Key |
BHGBKPDFDLFWQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OCC(=O)N2CC=C |
Origin of Product |
United States |
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